molecular formula C11H12O4 B1610046 Methyl 2-hydroxy-3-propionylbenzoate CAS No. 88466-30-2

Methyl 2-hydroxy-3-propionylbenzoate

Cat. No.: B1610046
CAS No.: 88466-30-2
M. Wt: 208.21 g/mol
InChI Key: UFGVWANOISVHGQ-UHFFFAOYSA-N
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Description

Methyl 2-hydroxy-3-propionylbenzoate is a useful research compound. Its molecular formula is C11H12O4 and its molecular weight is 208.21 g/mol. The purity is usually 95%.
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Scientific Research Applications

Photodegradation and Environmental Fate

Research on the photodegradation of parabens, including methyl paraben, has highlighted their transformation under UV light, revealing pathways that lead to various by-products. Studies utilizing ultraviolet C lamps in the presence and absence of hydrogen peroxide have shown efficient degradation of parabens, including methyl paraben. The kinetic constants and photolysis quantum yields obtained from these studies provide insights into the environmental fate of these compounds when exposed to light. Hydroxylation has been identified as a main pathway in the reaction with hydroxyl radicals, leading to the formation of several transformation products (Gmurek et al., 2015).

Occurrence in Aquatic Environments

Parabens, due to their widespread use, have been identified as emerging contaminants in aquatic environments. Despite treatments that eliminate them from wastewater, parabens, including methyl paraben, are consistently found in low concentrations in effluents of wastewater treatment plants and are ubiquitous in surface water and sediments. This presence is attributed to the continuous introduction of paraben-based products into the environment. The environmental behavior of parabens, including their reactivity with free chlorine to yield halogenated by-products, has been a subject of study to understand their stability and persistence in aquatic systems (Haman et al., 2015).

Skin Absorption Studies

The permeation of paraben derivatives, including methyl paraben, through skin has been evaluated using in vitro models. Such studies are crucial in understanding the potential for systemic exposure to parabens through dermal absorption. By employing methods like the Franz diffusion cell, researchers have been able to quantify the skin permeation rates and compare the absorption of different paraben compounds, providing valuable data for risk assessment regarding the use of these preservatives in topical applications (Seo et al., 2017).

Analytical Methods for Detection

Advancements in analytical methods have facilitated the sensitive detection of parabens, including methyl paraben, in biological matrices such as human milk. The development of techniques like on-line solid-phase extraction coupled with high-performance liquid chromatography-tandem mass spectrometry has enabled the measurement of paraben concentrations, contributing to exposure assessment studies and understanding the potential health risks associated with paraben exposure (Ye et al., 2008).

Properties

IUPAC Name

methyl 2-hydroxy-3-propanoylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c1-3-9(12)7-5-4-6-8(10(7)13)11(14)15-2/h4-6,13H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFGVWANOISVHGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=C(C(=CC=C1)C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40447677
Record name Methyl 2-hydroxy-3-propionylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40447677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88466-30-2
Record name Methyl 2-hydroxy-3-propionylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40447677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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